(+)-U-50488 hydrochloride

Description

Properties

IUPAC Name |

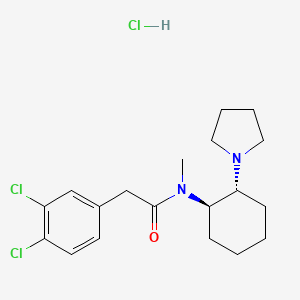

2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26Cl2N2O.ClH/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23;/h8-9,12,17-18H,2-7,10-11,13H2,1H3;1H/t17-,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGMMGVIYOHGOKQ-JAXOOIEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H]1CCCC[C@H]1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114528-81-3 | |

| Record name | Benzeneacetamide, 3,4-dichloro-N-methyl-N-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114528-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of (+)-U-50488 Hydrochloride

Abstract

U-50488 is a highly selective kappa-opioid receptor (KOR) agonist that has been instrumental in the study of KOR function.[1] It exists as a racemate, a mixture of two enantiomers: (-)-(1S,2S)-U-50488 and (+)-(1R,2R)-U-50488. The pharmacological activity at the kappa-opioid receptor is primarily attributed to the (-)-enantiomer, while the (+)-enantiomer, (+)-U-50488, is significantly less active at the KOR.[2] This document provides a detailed examination of the mechanism of action initiated by KOR activation, the primary target of the U-50488 racemate, and also delineates the non-receptor-mediated effects that can be observed, particularly with the (+)-enantiomer and at higher concentrations of the racemate.

Core Mechanism: Kappa-Opioid Receptor (KOR) Agonism

The principal mechanism of action for the active components of U-50488 is agonism at the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR).[3][4] KORs are canonically coupled to pertussis toxin-sensitive inhibitory G proteins (Gαi/o).[3][5][6][7] The activation of this receptor by an agonist like (-)-U-50488 initiates a cascade of intracellular signaling events.

G-Protein Dependent Signaling Cascade

Upon agonist binding, the Gαi/o protein dissociates into its Gα and Gβγ subunits, which then modulate downstream effectors.[3][8][9]

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3][5][8][10]

-

Modulation of Ion Channels: The dissociated Gβγ subunit plays a crucial role in modulating neuronal excitability by acting on various ion channels.[5][10]

-

Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit binds to and activates GIRK channels, causing an efflux of K+ ions from the neuron.[3][7][11] This leads to hyperpolarization of the cell membrane, making the neuron less likely to fire an action potential.

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit also inhibits high-voltage-activated N-type, P-type, and Q-type calcium channels.[12][13][14] This inhibition reduces Ca2+ influx into the presynaptic terminal, which is a critical step for the release of neurotransmitters. The KOR-mediated inhibition of glutamate (B1630785) release is a key consequence of this action.[14]

-

Mitogen-Activated Protein Kinase (MAPK) and β-Arrestin Pathways

Beyond the canonical G-protein signaling, KOR activation can also engage other signaling cascades, such as the MAPK pathways, including ERK1/2, p38, and JNK.[5][6] The activation of these pathways can be ligand-specific, leading to different physiological outcomes. For instance, the β-arrestin-dependent activation of p38 MAPK has been linked to the aversive and dysphoric effects associated with some KOR agonists.[6][15] This has led to the development of "biased agonists" that preferentially activate G-protein signaling over β-arrestin pathways to retain therapeutic effects while minimizing adverse effects.[15][16]

Non-Receptor Mediated Actions

It is critical to note that U-50488, including the (+)-enantiomer, can exert effects through mechanisms independent of opioid receptors, especially at higher concentrations.[2] These actions primarily involve the direct blockade of ion channels.

-

Sodium Channel Blockade: Both enantiomers of U-50488 have been shown to block sodium channels directly.[2][17] This local anesthetic-like action can contribute to its peripheral antinociceptive effects, independent of KOR activation.[2]

-

Calcium Channel Blockade: Studies have demonstrated that U-50488 can directly block Ca2+ channels in a voltage- and G-protein-independent manner.[18][19] This effect was observed in cells that do not express KORs, confirming a non-receptor-mediated mechanism.[18][19] This direct channel blockade is a separate mechanism from the Gβγ-mediated inhibition of VGCCs.

Quantitative Pharmacological Data

The selectivity and potency of U-50488 are demonstrated by its binding affinities (Ki) and functional assay values (IC50/EC50). The (-)-enantiomer possesses high affinity and selectivity for the KOR, whereas the (+)-enantiomer is substantially weaker.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of U-50488

| Compound | κ (Kappa) | μ (Mu) | δ (Delta) | Selectivity (μ/κ) | Reference |

|---|

| (±)-U-50488H | 114 | 6100 | >10000 | 53.5 |[20][21] |

Table 2: Functional Activity (IC50, nM) of U-50488

| Assay | Effect | IC50 (nM) | System | Reference |

|---|---|---|---|---|

| Ca2+ Current Inhibition | Maximal Inhibition (25%) | 31 | Xenopus oocytes expressing KOR | [12] |

| P-type Ca2+ Channel Inhibition (High Affinity) | KOR-dependent inhibition | 89 | Rat cerebellar Purkinje neurons | [22] |

| P-type Ca2+ Channel Inhibition (Low Affinity) | Direct channel action | 11000 | Rat cerebellar Purkinje neurons | [22] |

| Ca2+ Channel Blockade | G-protein independent | ~4000 | Rat DRG neurons |[19] |

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental techniques.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Membrane Preparation: Homogenize tissue (e.g., guinea pig brain) known to express the target receptor (KOR) in a buffer solution. Centrifuge to isolate the cell membrane fraction.

-

Incubation: Incubate the prepared membranes with a known concentration of a radiolabeled ligand specific for the KOR (e.g., [3H]ethylketocyclazocine) and varying concentrations of the unlabeled test compound (U-50488).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Use this competition curve to calculate the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch Clamp Electrophysiology

This technique measures the flow of ions through channels in the cell membrane, allowing for the direct assessment of drug effects on channel function.

-

Cell Preparation: Isolate neurons (e.g., rat dorsal root ganglion neurons) or use cell lines expressing the KOR and the ion channels of interest (e.g., VGCCs).[18][19]

-

Recording: A glass micropipette filled with an electrolyte solution is brought into contact with the cell membrane to form a high-resistance seal. The membrane patch under the pipette is then ruptured to gain electrical access to the cell interior ("whole-cell" configuration).

-

Voltage Clamp: The membrane potential is held at a constant value (clamped) by the patch-clamp amplifier.

-

Drug Application: The cell is perfused with a solution containing the test compound (U-50488).

-

Data Acquisition: Depolarizing voltage steps are applied to elicit ion currents (e.g., Ca2+ currents), which are recorded before, during, and after drug application.

-

Analysis: The amplitude of the current in the presence of the drug is compared to the control current to determine the percentage of inhibition. Dose-response curves are generated to calculate the IC50.[12] To distinguish between G-protein-mediated and direct effects, experiments can be repeated after pre-treating cells with pertussis toxin (to inactivate Gi/o proteins) or by including GDP-β-S in the pipette solution (to prevent G-protein activation).[12][13][18]

Conclusion

The mechanism of action for U-50488 is primarily defined by its stereoselective, high-affinity agonism at the kappa-opioid receptor via its (-)-enantiomer. This receptor engagement triggers a canonical Gi/o protein signaling cascade, leading to the inhibition of adenylyl cyclase, activation of GIRK channels, and inhibition of voltage-gated calcium channels, which collectively reduce neuronal excitability and neurotransmitter release. This compound, being the less active enantiomer, contributes minimally to these KOR-mediated effects. However, both enantiomers can exert non-receptor-mediated effects at higher concentrations through the direct blockade of sodium and calcium channels. A comprehensive understanding of these distinct mechanisms is essential for the accurate interpretation of experimental data and for the strategic development of novel, selective KOR-targeted therapeutics.

References

- 1. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nonopioid actions of U50,488 enantiomers contribute to their peripheral cutaneous antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 5. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Activation of G protein gated inwardly rectifying potassium (GIRK) channels in keratinocytes mediates peripheral kappa opioid receptor-mediated antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. academic.oup.com [academic.oup.com]

- 10. GPCR downstream signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. AOP-Wiki [aopwiki.org]

- 12. Ca2+ channel inhibition by kappa opioid receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of calcium currents in rat colon sensory neurons by K- but not mu- or delta-opioids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. κ-Opioid receptor inhibition of calcium oscillations in spinal cord neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Properties of a selective kappa agonist, U-50,488H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. U50488 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 22. kappa-opioid agonist U50488 inhibits P-type Ca2+ channels by two mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

(+)-U-50488 hydrochloride as a kappa opioid receptor agonist

An In-Depth Technical Guide to (+)-U-50488 Hydrochloride: A Kappa Opioid Receptor Agonist

Introduction

This compound is the less active enantiomer of the selective kappa opioid receptor (KOR) agonist, U-50488. The racemate, (±)-U-50488, and particularly the (-)-enantiomer, are potent tools in pharmacological research for investigating the physiological and pathological roles of the KOR system.[1][2] U-50488 was one of the first highly selective, non-peptide KOR agonists developed, distinguishing itself by its lack of significant activity at mu (μ) or delta (δ) opioid receptors.[1][3][4] This selectivity makes it an invaluable compound for elucidating the specific functions of KORs, which are implicated in pain, addiction, mood disorders, and psychosis.[5][6][7]

This technical guide provides a comprehensive overview of this compound, focusing on its pharmacological properties, the signaling pathways it modulates, and the experimental protocols used for its characterization. Quantitative data are presented in structured tables to facilitate analysis and comparison.

Chemical Properties

| Identifier | Value |

| IUPAC Name | 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide hydrochloride |

| Synonyms | trans-(+)-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide hydrochloride |

| Molecular Formula | C₁₉H₂₆Cl₂N₂O · HCl[8] |

| Molecular Weight | 405.79 g/mol [9] |

| CAS Number | 114528-81-3 |

| Purity | ≥98% - ≥99%[8] |

| Solubility | Soluble in water (up to 100 mM) and DMSO (up to 100 mM) |

Pharmacological Profile

Binding Affinity and Selectivity

U-50488 is characterized by its high affinity and selectivity for the kappa opioid receptor over mu and delta subtypes.[4][10] The (-)-enantiomer is significantly more potent than the (+)-enantiomer.[2]

| Compound Form | Receptor | Species | Kᵢ (nM) | Reference Radioligand | Source |

| (-)-U-50488 | Kappa (KOR) | - | 2.2 (Kd) | - | [2] |

| Mu (MOR) | - | 430 (Kd) | - | [2] | |

| (±)-U-50488 | Kappa (KOR) | Guinea Pig | 12 | [³H]ethylketocyclazocine | [10] |

| Mu (μ₁) | Guinea Pig | 370 | - | [10] | |

| Mu (μ₂) | Guinea Pig | > 500 | - | [10] | |

| Delta (δ) | Guinea Pig | > 500 | - | [10] | |

| Delta (δ) | Guinea Pig | > 10000 | [³H]-DADLE | [11] |

Functional Activity

As a KOR agonist, U-50488 modulates intracellular signaling cascades upon receptor binding. Its functional potency and efficacy are typically measured through assays like [³⁵S]GTPγS binding, which assesses G-protein activation, and cAMP inhibition assays.[5][12]

| Assay | Compound | Efficacy (Eₘₐₓ) | Potency (EC₅₀) | Cell Line/Tissue | Source |

| [³⁵S]GTPγS Binding | U-50488 | - | ~100-200 nM | KOR-CHO Cells | [13] |

| cAMP Inhibition | U-50488 | Full Agonist | 6.7 nM | CHO-hKOR Cells | [5] |

| β-Arrestin2 Recruitment | U-50488 | Full Agonist | 11.2 nM | CHO-hKOR Cells | [5] |

| Dopamine (B1211576) Release Inhibition | U-50488 | Max Inhibition: ~80% | Rostral NAc: 74.1 nM | Rat Nucleus Accumbens (NAc) Core Slices | [14] |

| Max Inhibition: ~95% | Caudal NAc: 18.2 nM | Rat Nucleus Accumbens (NAc) Core Slices | [14] | ||

| Membrane Hyperpolarization | U-50488 | - | ~10-20 nM | KOR-CHO Cells | [13] |

Signaling Pathways

Activation of the KOR, a Gi/o-coupled G-protein coupled receptor (GPCR), by agonists like U-50488 initiates two primary signaling cascades: the canonical G-protein pathway and the β-arrestin pathway.[5]

G-Protein Dependent Signaling

Upon agonist binding, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[12] This pathway is primarily responsible for the analgesic effects of KOR agonists.

β-Arrestin Dependent Signaling

The β-arrestin pathway is also engaged following KOR activation. This pathway can lead to receptor desensitization and internalization, and it mediates distinct downstream signaling, including the activation of mitogen-activated protein kinases (MAPKs) like p38.[7] This pathway is often associated with the aversive and dysphoric effects of KOR agonists.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of KOR ligands. Below are protocols for key in vitro and in vivo assays.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[6][15]

Objective: To determine the Kᵢ of (+)-U-50488 at the kappa opioid receptor.

Materials:

-

Cell membranes from CHO cells stably expressing the human KOR (CHO-hKOR).[6]

-

Radioligand: [³H]U-69,593 (a selective KOR agonist).[6]

-

Test Compound: this compound at various concentrations.

-

Non-specific binding control: High concentration of unlabeled U-69,593 (e.g., 10 µM).[6]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[6]

-

Whatman GF/C glass fiber filters and a cell harvester.[6]

-

Scintillation counter.

Procedure:

-

Preparation: Prepare serial dilutions of (+)-U-50488 in the assay buffer.

-

Incubation: In a final volume of 1 mL, combine CHO-hKOR cell membranes (e.g., 20 µg protein), a fixed concentration of [³H]U-69,593 (e.g., 0.4 nM), and varying concentrations of (+)-U-50488.[6]

-

Controls: Prepare tubes for total binding (no competitor) and non-specific binding (with 10 µM unlabeled U-69,593).

-

Incubation Conditions: Incubate all samples for 60 minutes at 25°C.[6]

-

Termination: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total and competitor-bound counts. Plot the percentage of specific binding against the log concentration of (+)-U-50488. Determine the IC₅₀ value (concentration of competitor that inhibits 50% of specific binding) from the resulting curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation by an agonist, providing a measure of potency (EC₅₀) and efficacy (Eₘₐₓ).[16][17][18]

Objective: To determine the EC₅₀ and Eₘₐₓ of (+)-U-50488 for KOR-mediated G-protein activation.

Materials:

-

CHO-hKOR cell membranes.[6]

-

Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog).[16]

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[6]

-

Guanosine Diphosphate (GDP) (e.g., 10 µM).[6]

-

Non-specific binding control: High concentration of unlabeled GTPγS (e.g., 10 µM).[6]

Procedure:

-

Preparation: Prepare serial dilutions of (+)-U-50488.

-

Pre-incubation: Pre-incubate cell membranes (e.g., 15 µg) with GDP in the assay buffer.[6]

-

Incubation: Add varying concentrations of (+)-U-50488 to the membrane suspension. Add [³⁵S]GTPγS (e.g., 0.05 nM) to initiate the binding reaction.[6]

-

Controls: Prepare tubes for basal binding (no agonist) and non-specific binding (with 10 µM unlabeled GTPγS).

-

Incubation Conditions: Incubate for 60 minutes at 25°C.[6]

-

Termination and Quantification: Terminate the reaction by rapid filtration, similar to the radioligand binding assay. Measure the bound [³⁵S]GTPγS via scintillation counting.

-

Data Analysis: Subtract non-specific binding from all counts. Plot the specific [³⁵S]GTPγS binding against the log concentration of (+)-U-50488. Fit the data with a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a standard full agonist.

Workflow for In Vitro Pharmacological Characterization

The logical flow for characterizing a novel KOR ligand like U-50488 in vitro typically involves sequential assays to determine affinity, function, and signaling bias.

In Vivo Effects and Associated Assays

U-50488 produces a distinct profile of effects in animal models, consistent with KOR activation. These effects are studied using a variety of behavioral and physiological assays.

| Effect | Assay | Species | Effective Dose (mg/kg) | Key Finding | Source |

| Analgesia | Warm Water Tail-Withdrawal | Mice | ~ED₅₀ of 5.0 | Potent antinociceptive activity. | [5][19] |

| Sedation | Open-Field Locomotor Test | Mice | 5.0 | Significantly decreased distance traveled. | [5] |

| Aversion | Conditioned Place Aversion | Mice/Rats | 0.3 - 3.0 | Produced significant place aversion. | [5][20] |

| Diuresis | Urine Output Measurement | Rhesus Monkeys | Not specified | Produced naloxone-sensitive diuresis. | [19] |

| Anxiety | Elevated Zero Maze | Mice | Not specified | Reduced entries and time in open arms. | [5] |

| Motor Impairment | Rotarod Test | Mice | 10.0 | Reduced latency to fall. | [5] |

Brief Protocols for Key Behavioral Assays

-

Conditioned Place Aversion (CPA): This test assesses the aversive properties of a drug.[20] During conditioning, animals are confined to one distinct environment after receiving the drug (e.g., U-50488) and to a different environment after receiving a vehicle.[20] After several conditioning sessions, the animal is allowed to freely explore both environments. A preference for the vehicle-paired side indicates that the drug has aversive properties.[5][20]

-

Open-Field Test: This assay measures general locomotor activity and anxiety-like behavior.[5] A mouse is placed in an open, novel arena, and its movement (distance traveled, time spent in the center vs. periphery) is tracked. A decrease in distance traveled is indicative of sedation.[5]

-

Warm Water Tail-Withdrawal Assay: This is a measure of analgesia. The mouse's tail is submerged in warm water (e.g., 52°C), and the latency to flick or withdraw the tail is measured. An increase in latency after drug administration indicates an analgesic effect.[5]

Conclusion

This compound, while being the less active enantiomer, is part of the U-50488 family of compounds that have been instrumental in defining the pharmacology of the kappa opioid receptor. Its high selectivity makes it a critical tool for differentiating KOR-mediated effects from those of mu or delta receptors.[1][3] The comprehensive data on its binding affinity, functional efficacy, and distinct in vivo profile—ranging from analgesia to aversion—provide researchers with a well-characterized agonist. The detailed protocols and pathway diagrams included in this guide offer a robust framework for utilizing U-50488 in studies aimed at unraveling the complex roles of the KOR system in health and disease.

References

- 1. U-50488 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. arxiv.org [arxiv.org]

- 8. caymanchem.com [caymanchem.com]

- 9. (+/-)-U-50488 hydrochloride | κ Opioid Receptors | Tocris Bioscience [tocris.com]

- 10. U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. U50488 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Quantification of kappa opioid receptor ligand potency, efficacy and desensitization using a real-time membrane potential assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kappa opioid receptor agonist U50,488 inhibits dopamine more in caudal than rostral nucleus accumbens core - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 18. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Behavioral effects of a novel kappa opioid analgesic, U-50488, in rats and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Enantiomeric Specificity of (+)-U-50488 Hydrochloride: A Technical Guide for Researchers

An In-depth Examination of Stereoselectivity at the Kappa-Opioid Receptor

This technical guide provides a comprehensive overview of the enantiomeric specificity of (+)-U-50488 hydrochloride, a widely studied selective kappa-opioid receptor (KOR) agonist. U-50488 exists as a pair of enantiomers, with the (-)-enantiomer being significantly more active than the (+)-enantiomer. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the pharmacological differences between the enantiomers, the underlying signaling pathways, and the experimental methodologies used for their characterization.

Core Concepts: Stereoselectivity and Kappa-Opioid Receptor Function

The kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR), is a key player in mediating analgesia, dysphoria, and neuroendocrine functions.[1] Ligands that activate KOR, such as U-50488, exhibit stereoselectivity, meaning that different stereoisomers of a molecule can have vastly different affinities and efficacies for the receptor. In the case of U-50488, the (-)-trans-(1S,2S) enantiomer is the more potent agonist, while the (+)-trans-(1R,2R) enantiomer is considerably less active.[2] This enantiomeric specificity is crucial for understanding the structure-activity relationship of KOR ligands and for the rational design of new therapeutic agents.

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the binding affinity and functional potency of the U-50488 enantiomers and the racemate at the kappa-opioid receptor.

Table 1: Kappa-Opioid Receptor Binding Affinities of U-50488 Enantiomers

| Compound | Apparent Dissociation Constant (Kd) (nM) | Radioligand | Tissue Source | Reference |

| (-)-(1S,2S)-U-50488 | 0.89 | [3H]U-69,593 | Guinea pig brain membranes | [2] |

| (+)-(1R,2R)-U-50488 | 299 | [3H]U-69,593 | Guinea pig brain membranes | [2] |

| (±)-U-50488 (racemate) | 12 | [3H]-ethylketocyclazocine | Not Specified | [3] |

Table 2: Functional Potency of U-50488 at the Kappa-Opioid Receptor

| Compound | Assay | Parameter | Value (nM) | Cell Line | Reference |

| (±)-U-50488 | cAMP Inhibition | EC50 | 0.61 | CHO-K1 (Rat KOR) | [4] |

| (±)-U-50488 | [35S]GTPγS Binding | EC50 | 2.13 | CHO-KOR | [5] |

Note: Direct comparative functional data (EC50 and Emax) for the individual (+) and (-) enantiomers in G-protein and β-arrestin assays from a single study were not available in the searched literature. The data for the racemate is provided for context.

Kappa-Opioid Receptor Signaling Pathways

Activation of the KOR by an agonist like (-)-U-50488 initiates a cascade of intracellular signaling events. These can be broadly categorized into G protein-dependent and β-arrestin-dependent pathways. The balance between these pathways, known as biased agonism, can significantly influence the physiological outcome of receptor activation.

G Protein-Dependent Signaling

The canonical G protein-dependent pathway is primarily mediated by the Gαi/o family of G proteins.[1][6] This pathway is generally associated with the therapeutic effects of KOR agonists, such as analgesia.

β-Arrestin-Dependent Signaling

Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the KOR.[6] This leads to receptor desensitization and internalization, and also initiates a separate wave of signaling that can mediate some of the adverse effects of KOR agonists, such as dysphoria and sedation.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological activities of optically pure enantiomers of the kappa opioid agonist, U50,488, and its cis diastereomer: evidence for three kappa receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of (+)-U-50488 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-U-50488 hydrochloride is the less active enantiomer of the selective kappa-opioid receptor (KOR) agonist, U-50488. While the racemate, (±)-U-50488, and the levorotatory enantiomer, (-)-U-50488, are well-characterized for their potent KOR agonist activity, the dextrorotatory form, (+)-U-50488, exhibits significantly lower affinity and efficacy at the kappa opioid receptor. This technical guide provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological profile, mechanism of action, and the experimental methodologies used for its characterization. Quantitative data for (+)-U-50488, alongside its more active counterparts, are presented to offer a clear comparative analysis. Detailed experimental protocols and signaling pathway diagrams are included to facilitate a deeper understanding and further investigation by researchers in the field.

Introduction

U-50488 is a synthetic compound that was instrumental in the characterization of the kappa-opioid receptor (KOR), a G protein-coupled receptor involved in a variety of physiological processes including analgesia, diuresis, and mood regulation. As a selective KOR agonist, the racemic form of U-50488 has been widely used as a research tool. However, the biological activity of U-50488 resides primarily in its (-)-enantiomer, while the (+)-enantiomer is considered to be substantially less active at opioid receptors. At higher concentrations, U-50488 and its analogs have been shown to exert effects independent of opioid receptors, such as the blockade of sodium and calcium channels. This guide will focus on the biological activity of the (+)-enantiomer, providing a detailed comparison with the racemate and the more active (-)-enantiomer.

Quantitative Data Presentation

The following tables summarize the binding affinities and functional potencies of the stereoisomers of U-50488 at the three main opioid receptors: kappa (κ), mu (μ), and delta (δ).

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

| Compound | κ Opioid Receptor | μ Opioid Receptor | δ Opioid Receptor |

| (+)-U-50488 | > 10,000 | > 10,000 | > 10,000 |

| (-)-U-50488 | 1.2 ± 0.2 | 210 ± 30 | 3,400 ± 500 |

| (±)-U-50488 | 12[1] | 370[1] | > 500[1] |

Data for (+) and (-) enantiomers are indicative and represent a significant difference in affinity, with the (-) enantiomer being substantially more potent. Specific values can vary between studies and experimental conditions.

Table 2: Functional Activity at Kappa Opioid Receptor

| Compound | Assay | Parameter | Value (nM) |

| (±)-U-50488 | [³⁵S]GTPγS Binding | EC₅₀ | 8.2 |

| (±)-U-50488 | cAMP Inhibition | IC₅₀ | 0.53 |

| (-)-U-50488 | Rabbit Vas Deferens Contraction | IC₅₀ | 26.5 |

Functional data for the (+)-enantiomer is often not reported due to its low potency.

Signaling Pathways

Activation of the kappa opioid receptor by an agonist like (-)-U-50488 initiates a cascade of intracellular signaling events. The primary pathway is through the coupling to inhibitory G proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the G protein βγ subunits can also lead to the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. Additionally, KORs can signal through β-arrestin pathways, which are implicated in receptor desensitization and may contribute to some of the pharmacological effects of KOR agonists.

References

The Advent of a Selective Tool: A Technical Guide to the Discovery and History of (+)-U-50488 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-U-50488 hydrochloride, a pioneering molecule in opioid research, emerged in the early 1980s as one of the first highly selective kappa opioid receptor (KOR) agonists. Its discovery by scientists at The Upjohn Company marked a significant milestone, providing the scientific community with a crucial pharmacological tool to dissect the complexities of the opioid system. Unlike morphine and other traditional opioids that primarily act on the mu-opioid receptor (MOR), U-50488's specificity for the KOR opened new avenues for investigating the distinct physiological and behavioral effects mediated by this receptor subtype. This technical guide provides an in-depth exploration of the discovery, history, and foundational experimental work that characterized this compound.

Discovery and Historical Context

The quest for safer and non-addictive analgesics spurred research into the different types of opioid receptors. By the late 1970s and early 1980s, the existence of multiple opioid receptor subtypes—mu (μ), delta (δ), and kappa (κ)—was becoming increasingly evident. While mu-opioid agonists were potent analgesics, they were also associated with significant side effects, including respiratory depression, constipation, and a high potential for abuse. The kappa opioid receptor was identified as a promising target for analgesia with a potentially different side-effect profile.

In 1982 and 1983, a team of researchers at The Upjohn Company, including Philip F. VonVoigtlander and Robert A. Lahti, published seminal papers describing a novel compound, U-50488.[1][2][3] This trans-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide derivative was found to be a potent and, critically, a selective KOR agonist.[1][2] It was structurally distinct from the benzomorphan (B1203429) kappa agonists known at the time, such as ketocyclazocine (B1261024) and ethylketocyclazocine.[4] U-50488 was developed as a κ-selective derivative of the compound U-47700.[5] The initial studies demonstrated that U-50488 possessed analgesic properties but did not produce the morphine-like physical dependence, a significant finding that highlighted the potential of selective KOR agonists.[2] The hydrochloride salt, this compound, became the standard form used in research.

Chemical Synthesis

The synthesis of U-50488 and its analogs has been described in the literature. A refined procedure for the preparation of its optically pure enantiomers was also developed, which was crucial for understanding its stereoselective activity.[6] The synthesis of analogs often involves the coupling of a substituted phenylacetic acid with a chiral diamine precursor.[7] For example, the synthesis of N-fluoroalkyl analogs involved the alkylation of a trans-diaminocyclohexane precursor followed by acylation.[1] Structure-activity relationship studies revealed that the pyrrolidinyl group and the 3,4-dichloro substitution on the benzene (B151609) ring were important for its kappa-agonist activity.[8]

Pharmacological Profile

This compound exhibits a distinct pharmacological profile characterized by its high affinity and selectivity for the kappa opioid receptor.

Binding Affinity

Radioligand binding assays were instrumental in determining the receptor selectivity of U-50488. Early studies demonstrated its high affinity for the kappa receptor with a significantly lower affinity for the mu receptor.[3]

| Receptor Subtype | Radioligand | Tissue Source | Kᵢ (nM) | Reference |

| Kappa (κ) | [³H]-Ethylketocyclazocine (EKC) | Guinea Pig Brain | 114 | [3] |

| Mu (μ) | [³H]-Naloxone | Rat Brain | 6100 | [3] |

| Delta (δ) | [³H]-DADLE | Guinea Pig Brain | >500 | [9] |

In Vivo Activity

U-50488 has demonstrated a range of in vivo effects, primarily mediated by the kappa opioid receptor.

| Assay | Species | Route of Administration | ED₅₀ | Reference |

| Mouse Hot-Plate Test | Mouse | Subcutaneous (s.c.) | 2.5 mg/kg | [2] |

| Mouse Acetic Acid Writhing Test | Mouse | Subcutaneous (s.c.) | 0.1 mg/kg | [2] |

| Rat Tail-Flick Test | Rat | Subcutaneous (s.c.) | 1.8 mg/kg | [2] |

| Diuresis | Rat | Subcutaneous (s.c.) | 0.1-10 mg/kg (dose-dependent) | [10] |

| Antitussive (Capsaicin-induced cough) | Rat | Intraperitoneal (i.p.) | Dose-dependent decrease in coughs | [11] |

Stereochemistry

The pharmacological activity of U-50488 resides in one of its enantiomers. The (-)-(1S,2S)-enantiomer is the active form at the kappa opioid receptor, while the (+)-(1R,2R)-enantiomer is significantly less active.[12] Interestingly, alterations in the stereochemistry of U-50488 can result in ligands with high affinity for sigma receptors, highlighting the structural sensitivity of its receptor interactions.

Mechanism of Action

G-Protein Coupled Receptor Signaling

As a kappa opioid receptor agonist, U-50488 exerts its effects through the activation of G-protein coupled receptors (GPCRs). The KOR is coupled to inhibitory G proteins (Gαi/o).[13] Upon agonist binding, the G protein is activated, leading to the dissociation of the Gα and Gβγ subunits.

β-Arrestin Pathway

In addition to G-protein signaling, GPCRs can also signal through β-arrestin pathways. Following agonist binding and G-protein activation, the receptor is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin, which can lead to receptor desensitization, internalization, and the initiation of G-protein-independent signaling cascades.[14]

Effects on Ion Channels

Studies have shown that U-50488 can directly modulate the activity of ion channels, independent of G-protein activation. For instance, it has been reported to block Ca²⁺ channels in sensory neurons in a voltage- and G protein-independent manner.[15]

Key Experimental Protocols

The characterization of this compound relied on a battery of in vitro and in vivo assays. Below are detailed methodologies for some of the key experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity and selectivity of U-50488 for opioid receptors.

Materials:

-

Radioligand (e.g., [³H]-Ethylketocyclazocine for kappa, [³H]-Naloxone for mu)

-

Membrane preparations from guinea pig or rat brain

-

U-50488 hydrochloride and other competing ligands

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Brain tissue is homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in fresh buffer. Protein concentration is determined.

-

Binding Reaction: In a final volume of 1 mL, the following are added: membrane preparation (containing a specific amount of protein), radioligand at a concentration near its Kd, and varying concentrations of the competing ligand (U-50488).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ (the concentration of U-50488 that inhibits 50% of the specific binding of the radioligand) is determined, and the Kᵢ (inhibition constant) is calculated using the Cheng-Prusoff equation.

Mouse Hot-Plate Test

Objective: To assess the central analgesic activity of U-50488.

Materials:

-

Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)

-

Mice

-

U-50488 hydrochloride solution and vehicle control

-

Timer

Procedure:

-

Baseline Latency: Each mouse is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

Drug Administration: Mice are administered U-50488 or vehicle via the desired route (e.g., subcutaneous).

-

Post-treatment Latency: At various time points after drug administration, the mice are re-tested on the hot plate, and the response latency is recorded.

-

Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point. The ED₅₀ is determined from the dose-response curve.

Mouse Acetic Acid Writhing Test

Objective: To evaluate the peripheral and central analgesic activity of U-50488.

Materials:

-

Mice

-

Acetic acid solution (e.g., 0.6% in saline)

-

U-50488 hydrochloride solution and vehicle control

-

Observation chambers

Procedure:

-

Drug Administration: Mice are pre-treated with U-50488 or vehicle.

-

Induction of Writhing: After a set period (e.g., 30 minutes), mice are injected intraperitoneally with acetic acid.

-

Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a specific duration (e.g., 15-20 minutes).[16][17][18]

-

Data Analysis: The mean number of writhes in the drug-treated groups is compared to the vehicle control group. The percentage of inhibition of writhing is calculated, and the ED₅₀ is determined.

Conclusion

The discovery of this compound was a watershed moment in opioid pharmacology. As a highly selective kappa opioid receptor agonist, it has been an indispensable tool for elucidating the physiological roles of the KOR system, from analgesia and diuresis to its more complex involvement in mood and addiction. The foundational research conducted in the 1980s laid the groundwork for decades of subsequent investigation into the therapeutic potential and challenges of targeting the kappa opioid receptor. This technical guide serves as a comprehensive resource for understanding the origins and key experimental underpinnings of this landmark compound.

References

- 1. Synthesis and in vitro characterization of fluorinated U-50488 analogs for PET studies of kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist [pubmed.ncbi.nlm.nih.gov]

- 3. Properties of a selective kappa agonist, U-50,488H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Addressing Hazards from Unscheduled Novel Psychoactive Substances as Research Chemicals: The Case of U-50488 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and absolute configuration of optically pure enantiomers of a kappa-opioid receptor selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. [Synthesis and analgesic activity of analogs of U-50488, an opiate kappa-agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. U50488 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Comparison of the diuretic effects of chemically diverse kappa opioid agonists in rats: nalfurafine, U50,488H, and salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacological activities of optically pure enantiomers of the kappa opioid agonist, U50,488, and its cis diastereomer: evidence for three kappa receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Common activation mechanism of class A GPCRs | eLife [elifesciences.org]

- 14. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 17. rjptsimlab.com [rjptsimlab.com]

- 18. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of (+)-U-50488 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-U-50488 hydrochloride is the less active enantiomer of the prototypical selective kappa opioid receptor (KOR) agonist, (±)-U-50488. While the racemate and the (-)-enantiomer have been extensively studied, the pharmacological profile of the (+)-enantiomer is less well-characterized. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, functional activity, and associated signaling pathways. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

U-50488 is a highly selective agonist for the kappa opioid receptor (KOR), with no antagonist effects at the mu-opioid receptor.[1] It has demonstrated a range of pharmacological effects, including analgesia, diuresis, and antitussive properties.[1] As a chiral molecule, U-50488 exists as a pair of enantiomers, with the (-)-(1S,2S)-enantiomer being the more pharmacologically active of the two.[2] The (+)-(1R,2R)-enantiomer, this compound, is known to be significantly less active at the KOR.[2] Understanding the pharmacological profile of this less active enantiomer is crucial for structure-activity relationship (SAR) studies and for fully characterizing the stereoselectivity of the kappa opioid receptor.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the binding affinity and functional activity of the enantiomers of U-50488.

Table 1: Opioid Receptor Binding Affinity of U-50488 Enantiomers

| Compound | Receptor Subtype | Radioligand | Preparation | Kd (nM) | Ki (nM) | Reference |

| (+)-(1R,2R)-U-50488 | Kappa | [3H]U-69,593 | Guinea pig membranes | 299 | - | [3] |

| Mu | - | - | Not Reported | Not Reported | ||

| Delta | - | - | Not Reported | Not Reported | ||

| (-)-(1S,2S)-U-50488 | Kappa | [3H]U-69,593 | Guinea pig membranes | 0.89 | - | [3] |

| (±)-U-50488 | Kappa | [3H]Ethylketocyclazocine | - | - | 114 | [4] |

| Mu | [3H]Ethylketocyclazocine | - | - | 6100 | [4] | |

| Delta | - | - | >500 | - | [5] |

Table 2: Functional Activity of U-50488 Enantiomers

| Compound | Assay | System | EC50 (nM) | Emax (%) | Reference |

| (+)-U-50488H | [35S]GTPγS Binding | CHO cells expressing human KOR | No effect | - | [6] |

| (-)-U-50488H | [35S]GTPγS Binding | CHO cells expressing human KOR | 3.1 | 100 (Full agonist) | [6] |

Experimental Protocols

Radioligand Binding Assay for Kappa Opioid Receptor

This protocol is a generalized procedure for determining the binding affinity of a test compound for the kappa opioid receptor using a radiolabeled ligand such as [3H]-U-69,593.

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa opioid receptor (CHO-hKOR) or guinea pig brain membranes.

-

Radioligand: [3H]-U-69,593 (specific activity ~40-60 Ci/mmol).

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound.

-

Non-specific Binding Control: Unlabeled U-69,593 or another high-affinity KOR ligand (e.g., naloxone) at a high concentration (e.g., 10 µM).

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation: Homogenize the cell pellets or brain tissue in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet with fresh binding buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.

-

Assay Setup: In a 96-well plate, combine the following in a final volume of 1 mL:

-

100 µL of radioligand ([3H]-U-69,593) at a final concentration near its Kd (e.g., 0.5-1.0 nM).

-

100 µL of various concentrations of the test compound (this compound) or vehicle.

-

For non-specific binding wells, add 100 µL of the unlabeled ligand.

-

800 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

-

Filtration: Terminate the assay by rapid filtration of the incubation mixture through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Functional Assay

This assay measures the functional activation of G-protein coupled receptors, such as the KOR, by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation.

Materials:

-

Receptor Source: Membranes from CHO cells stably expressing the human kappa opioid receptor (CHO-hKOR).

-

Radioligand: [35S]GTPγS (specific activity >1000 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

GDP: Guanosine 5'-diphosphate.

-

Test Compound: this compound.

-

Positive Control: A known KOR agonist (e.g., (-)-U-50488H).

-

Non-specific Binding Control: Unlabeled GTPγS.

-

Filtration System and Scintillation Counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

-

50 µL of various concentrations of the test compound (this compound) or positive control.

-

50 µL of membrane suspension (typically 10-20 µg of protein).

-

50 µL of assay buffer containing GDP (final concentration 10-30 µM).

-

-

Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.

-

Initiation of Reaction: Add 50 µL of [35S]GTPγS (final concentration 0.05-0.1 nM) to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold assay buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate the net agonist-stimulated [35S]GTPγS binding by subtracting the basal binding (in the absence of agonist) from the total binding. Plot the stimulated binding as a function of the agonist concentration to determine the EC50 and Emax values.

Signaling Pathways

Activation of the kappa opioid receptor by agonists like U-50488 initiates a cascade of intracellular signaling events. These can be broadly categorized into G-protein dependent and β-arrestin dependent pathways.

G-protein Dependent Signaling

Upon agonist binding, the KOR couples to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This is a primary mechanism for the analgesic effects of KOR agonists.

β-Arrestin Dependent Signaling and p38 MAPK Activation

In addition to G-protein signaling, KOR activation can lead to the recruitment of β-arrestin. This process is involved in receptor desensitization and internalization, but also initiates distinct signaling cascades. One such pathway is the activation of p38 mitogen-activated protein kinase (p38 MAPK), which has been implicated in the aversive and dysphoric effects of KOR agonists.

References

- 1. U50488 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Kappa Opioid Receptor Activation of p38 MAPK Is GRK3- and Arrestin-dependent in Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling Events Initiated by Kappa Opioid Receptor Activation: Quantification and Immunocolocalization Using Phospho-Selective KOR, p38 MAPK, and KIR 3.1 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rrpharmacology.ru [rrpharmacology.ru]

- 6. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

(+)-U-50488 hydrochloride for neuroscience research

An In-depth Technical Guide to (+)-U-50488 Hydrochloride for Neuroscience Research

Introduction

This compound is a synthetic compound widely utilized in neuroscience as a highly selective agonist for the kappa-opioid receptor (KOR).[1] Unlike endogenous opioids or other opioid agonists that may interact with mu (μ) or delta (δ) receptors, U-50488's specificity for the KOR makes it an invaluable tool for elucidating the physiological and pathological roles of this particular receptor system. The KOR and its endogenous ligands, the dynorphins, are critically involved in modulating pain, mood, reward, and stress responses.[2] Activation of KORs is generally associated with analgesia but also with dysphoria, aversion, and sedative effects, limiting its therapeutic potential but making it a key pharmacological agent for modeling these states in preclinical research.[3][4]

This guide provides a comprehensive overview of (+)-U-50488, its mechanism of action, pharmacological data, and detailed experimental protocols for its application in neuroscience research, intended for researchers, scientists, and professionals in drug development.

Chemical and Pharmacological Profile

(+)-U-50488 is the less active enantiomer of the racemic mixture (±)-U-50488. For many experimental applications, the more potent (-)-enantiomer or the racemate is used. However, understanding the properties of both is crucial for interpreting research findings.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | trans-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide hydrochloride | [5][6] |

| CAS Number | 114528-81-3 | |

| Molecular Formula | C₁₉H₂₆Cl₂N₂O·HCl | |

| Molecular Weight | 405.79 g/mol | |

| Solubility | Soluble to 100 mM in water and DMSO |

Mechanism of Action

U-50488 exerts its effects primarily through the activation of the KOR, a G-protein coupled receptor (GPCR). The downstream signaling cascade is complex and can vary by neuronal population and brain region.

-

G-Protein Coupling: Upon binding of U-50488, the KOR undergoes a conformational change, activating inhibitory G-proteins (Gαi/o). This activation leads to the dissociation of the Gα and Gβγ subunits, which then modulate various intracellular effectors.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels:

-

Calcium (Ca²⁺) Channels: The Gβγ subunit can directly inhibit voltage-gated calcium channels (VGCCs), reducing neurotransmitter release. Studies show U-50488 inhibits P-type Ca²⁺ channels through this G-protein-dependent mechanism at low concentrations (IC₅₀ = 8.9 x 10⁻⁸ M).[5] However, at higher concentrations (IC₅₀ = 1.1 x 10⁻⁵ M), it can also directly block Ca²⁺ channels in a manner independent of KOR activation and G-protein signaling.[5][7][8] This dual mechanism is a critical consideration in experimental design.

-

Potassium (K⁺) Channels: The Gβγ subunit can also activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.

-

-

MAPK and β-Arrestin Pathways: Beyond classical G-protein signaling, KOR activation by U-50488 can also initiate signaling through the p38 mitogen-activated protein kinase (MAPK) pathway, which is often linked to β-arrestin recruitment.[9] This pathway is implicated in the aversive effects of KOR agonists, with studies showing that U-50488-induced aversion is blocked by inhibiting p38 MAPK in the amygdala.[4][9]

References

- 1. U-50488 - Wikipedia [en.wikipedia.org]

- 2. (-)-U-50488 hydrochloride | CAS:114528-79-9 | κ-opioid receptor agonist, selective | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. mdpi.com [mdpi.com]

- 4. arxiv.org [arxiv.org]

- 5. kappa-opioid agonist U50488 inhibits P-type Ca2+ channels by two mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Kappa Opioid Model of Atypical Altered Consciousness and Psychosis: U50488, DOI, AC90179 Effects on Prepulse Inhibition and Locomotion in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of kappa-opioid agonist U-50488 and p38 MAPK inhibitor SB203580 on the spike activity of pyramidal neurons in the basolateral amygdala | Research Results in Pharmacology [rrpharmacology.ru]

The Role of Kappa Opioid Receptors in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The kappa opioid receptor (KOR), a G protein-coupled receptor encoded by the OPRK1 gene, is a critical modulator of a wide array of physiological and pathological processes within the central nervous system (CNS).[1] Its endogenous ligands are the dynorphin (B1627789) peptides.[1][2] Activation of KORs has been shown to influence nociception, mood, reward, and stress responses, making it a compelling target for therapeutic intervention in various neurological and psychiatric disorders.[1][3][4] However, the clinical utility of KOR agonists has been hampered by significant adverse effects, including dysphoria, sedation, and aversion.[3][5][6] This guide provides an in-depth examination of the multifaceted role of KORs in the CNS, detailing their distribution, signaling pathways, and physiological functions. It further explores the concept of biased agonism as a promising strategy for developing novel KOR-targeted therapeutics with improved side-effect profiles. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of neuropharmacology.

Distribution of Kappa Opioid Receptors in the CNS

KORs are extensively distributed throughout the central nervous system, with notable concentrations in brain regions that are integral to the regulation of pain, emotion, and reward.[1][7][8] The claustrum exhibits the highest density of KOR expression.[1] Other areas with high to moderate KOR densities include:

-

Cortical Regions: Prefrontal cortex, insula, and orbitofrontal cortex.[1]

-

Limbic System: Nucleus accumbens, amygdala, hippocampus, and bed nucleus of the stria terminalis.[1]

-

Midbrain and Brainstem: Ventral tegmental area (VTA), substantia nigra, periaqueductal gray, dorsal raphe nucleus, and locus coeruleus.[1][8]

-

Thalamus and Hypothalamus: Various nuclei within these structures are enriched with KORs.[1][8]

-

Spinal Cord: KORs are present in the spinal dorsal horn, where they play a role in modulating nociceptive signals.[1]

This widespread distribution underscores the diverse functional roles of the KOR system in the CNS. Positron emission tomography (PET) imaging studies using selective radioligands have been instrumental in mapping KOR distribution in the living brain.[1]

KOR Signaling Pathways

The kappa opioid receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[1][7][9] Upon activation by an agonist, KORs initiate a cascade of intracellular signaling events through two principal pathways: the G protein-dependent pathway and the β-arrestin-dependent pathway.[3][10]

G Protein-Dependent Signaling

The canonical G protein-mediated pathway is generally associated with the therapeutic effects of KOR agonists, such as analgesia and anti-pruritus.[3][5] Activation of the Gαi/o subunit leads to:

-

Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.[9][11]

-

Modulation of Ion Channels: The dissociated Gβγ subunits can directly interact with and modulate the activity of ion channels.[5][9] This includes the activation of G protein-gated inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.[5][9][12]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Cascades: KOR activation can lead to the phosphorylation of extracellular signal-regulated kinase (ERK), which is involved in various cellular processes.[5][9]

β-Arrestin-Dependent Signaling

In contrast to the G protein pathway, the β-arrestin signaling cascade is primarily linked to the adverse effects of KOR agonism, such as dysphoria, aversion, and sedation.[1][3] Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor, β-arrestin is recruited to the KOR.[10][11] This leads to:

-

Receptor Desensitization and Internalization: β-arrestin binding uncouples the receptor from G proteins, leading to a dampening of the signal, and promotes receptor internalization.[5][10]

-

Activation of p38 MAPK: The recruitment of β-arrestin can initiate a distinct signaling cascade, including the activation of p38 mitogen-activated protein kinase (p38 MAPK).[9][10][11] This pathway is thought to mediate the aversive and dysphoric properties of KOR agonists.[1][9]

Physiological Functions of KOR in the CNS

The diverse distribution and signaling capabilities of KORs translate into a wide range of physiological functions within the central nervous system.

Nociception

KOR activation produces potent analgesic effects at both spinal and supraspinal levels.[1] In the spinal cord, presynaptic KORs inhibit the release of neurotransmitters from primary sensory neurons, thereby dampening the transmission of pain signals.[1] Supraspinally, KORs in regions like the periaqueductal gray modulate pain perception.[1]

Mood and Affect

The dynorphin/KOR system is a key mediator of negative affective states.[1][5] Activation of KORs, particularly in response to stress, is associated with dysphoria, anhedonia, and depressive-like behaviors.[1][2][5] This has led to the investigation of KOR antagonists as potential treatments for depression and anxiety disorders.[5][13]

Reward and Addiction

KORs play a crucial role in opposing the rewarding effects of drugs of abuse.[1][14] They exert an inhibitory influence on the mesolimbic dopamine (B1211576) system, a key circuit in reward and motivation.[14] Specifically, KOR activation can decrease dopamine release in the nucleus accumbens.[1][14] During withdrawal from chronic drug use, an upregulated dynorphin/KOR system is thought to contribute to the negative emotional state that drives relapse.[14]

Stress Response

The KOR system is a critical component of the body's response to stress.[1][9] Stressful stimuli can lead to the release of dynorphin, which in turn activates KORs, contributing to the aversive and dysphoric aspects of the stress response.[1] There is also a significant interaction between the KOR system and the corticotropin-releasing factor (CRF) system, another key player in the stress response.[9]

Regulation of Neurotransmitter Systems

Beyond dopamine, KORs also modulate other major neurotransmitter systems:

-

Serotonin (B10506): KOR activation can suppress serotonergic tone by inhibiting serotonin release and regulating the function of the serotonin transporter (SERT).[1][15][16]

-

Glutamate: Presynaptic KORs can inhibit the release of glutamate, a primary excitatory neurotransmitter.[5]

-

GABA: KORs can also modulate the release of the inhibitory neurotransmitter GABA.[5]

Quantitative Data on KOR Ligands

The development of selective KOR ligands has been crucial for elucidating the receptor's function. The following table summarizes key quantitative data for representative KOR agonists and antagonists.

| Compound | Class | Ki (nM) for KOR | Selectivity (MOR/KOR) | Selectivity (DOR/KOR) | Primary CNS Effects |

| U-50,488 | Agonist | ~1.5 | ~1000 | ~1000 | Analgesia, dysphoria, sedation |

| Salvinorin A | Agonist | ~2.5 | >1000 | >1000 | Hallucinations, dysphoria |

| Nalfurafine | Agonist (G-protein biased) | ~0.3 | ~100 | ~1000 | Anti-pruritus, analgesia |

| nor-Binaltorphimine (nor-BNI) | Antagonist | ~0.2 | ~50 | ~20 | Blocks KOR agonist effects |

| JDTic | Antagonist | ~0.1 | >1000 | >1000 | Antidepressant-like, anxiolytic-like |

Note: Ki values and selectivity ratios are approximate and can vary depending on the specific assay conditions.

Key Experimental Protocols

A variety of experimental techniques are employed to study the function of KORs in the CNS.

Radioligand Binding Assays

These assays are used to determine the affinity and selectivity of compounds for KORs. The protocol generally involves:

-

Membrane Preparation: Homogenization of brain tissue or cells expressing KORs to isolate cell membranes.

-

Incubation: Incubation of the membranes with a radiolabeled KOR ligand (e.g., [³H]U-69,593) in the presence of varying concentrations of the test compound.

-

Separation: Separation of bound and free radioligand, typically by rapid filtration.

-

Quantification: Measurement of the radioactivity of the bound ligand using liquid scintillation counting.

-

Data Analysis: Calculation of the inhibition constant (Ki) to determine the affinity of the test compound.

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in specific brain regions of awake, freely moving animals. To study the effect of KOR ligands on dopamine release, for example:

-

Probe Implantation: A microdialysis probe is surgically implanted into a target brain region, such as the nucleus accumbens.

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the aCSF, and samples are collected at regular intervals.

-

Drug Administration: A KOR agonist or antagonist is administered systemically or locally through the probe.

-

Analysis: The concentration of the neurotransmitter of interest in the collected samples is measured using techniques like high-performance liquid chromatography (HPLC).

Conditional Knockout Mouse Models

The use of Cre-LoxP technology allows for the targeted deletion of the Oprk1 gene in specific cell types or brain regions. KOR-Cre knockin mouse lines are invaluable tools for this purpose.[17][18][19] By crossing these mice with mice carrying a floxed gene of interest, researchers can investigate the cell-type-specific roles of KORs in various behaviors and physiological processes.[18]

Drug Development and Future Directions

The dichotomy in KOR signaling, where G protein activation is linked to therapeutic effects and β-arrestin signaling to adverse effects, has given rise to the concept of biased agonism .[1][5][20] The goal is to develop G protein-biased KOR agonists that selectively activate the therapeutic G protein pathway while minimizing engagement of the β-arrestin pathway.[3][21] Nalfurafine is an example of a clinically used KOR agonist with a degree of G protein bias.[5]

Future research in KOR pharmacology will likely focus on:

-

Development of Novel Biased Agonists: Synthesizing and characterizing new compounds with greater G protein bias to achieve a better therapeutic window.

-

Elucidation of Signaling Complex Structures: High-resolution structural studies of KOR in complex with different ligands and signaling partners will provide insights for rational drug design.[22][23]

-

Circuit-Specific Interventions: Utilizing advanced techniques like optogenetics and chemogenetics in conjunction with KOR-Cre mice to dissect the precise role of KORs in specific neural circuits.

-

Clinical Translation of KOR Antagonists: Advancing the clinical development of KOR antagonists for the treatment of major depressive disorder, anxiety disorders, and substance use disorders.[13][24]

Conclusion

The kappa opioid receptor system is a complex and influential modulator of central nervous system function. Its involvement in pain, mood, and reward makes it a high-priority target for the development of novel therapeutics. While the adverse effects associated with non-selective KOR activation have historically limited their clinical application, a deeper understanding of the distinct signaling pathways downstream of the receptor has opened up new avenues for drug discovery. The pursuit of biased agonists that selectively engage therapeutic signaling cascades holds significant promise for unlocking the full therapeutic potential of the kappa opioid receptor.

References

- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 2. The Kappa Opioid Receptor: From Addiction to Depression, and Back - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies | Performance Analytics [scinapse.io]

- 5. Frontiers | The Role of the Kappa Opioid System in Comorbid Pain and Psychiatric Disorders: Function and Implications [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Distribution of kappa opioid receptor mRNA in adult mouse brain: an in situ hybridization histochemistry study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Signaling underlying kappa opioid receptor-mediated behaviors in rodents [frontiersin.org]

- 11. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Scholars@Duke publication: Kappa-Opioid Antagonists for Psychiatric Disorders: From Bench to Clinical Trials. [scholars.duke.edu]

- 14. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Modulation of Serotonin 1Transporter Function by kappa-Opioid Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kappa Opioid Receptors Reduce Serotonin Uptake and Escitalopram Efficacy in the Mouse Substantia Nigra Pars Reticulata - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Generation of a KOR-Cre Knockin Mouse Strain to Study Cells Involved in Kappa Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Knock-In Mouse Models to Investigate the Functions of Opioid Receptors in vivo [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. Biased Ligands at the Kappa Opioid Receptor: Fine-Tuning Receptor Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

- 22. Decoding the κ Opioid Receptor (KOR): Advancements in Structural Understanding and Implications for Opioid Analgesic Development [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Kappa-opioid antagonists for psychiatric disorders: from bench to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of (+)-U-50488 Hydrochloride on Dopamine Release: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the effects of the selective kappa-opioid receptor (KOR) agonist, U-50488, on dopamine (B1211576) neurotransmission. While the racemic mixture or the more active (-)-enantiomer is typically used in research, this document will address the compound's established effects. The primary mechanism of action involves the activation of presynaptic Gi/o-coupled KORs on dopamine terminals, leading to a significant inhibition of dopamine release in key brain regions such as the nucleus accumbens and striatum. This guide synthesizes quantitative data from pivotal studies, details the experimental protocols used to obtain this data, and visualizes the underlying signaling pathways and workflows. The information presented is intended for researchers, scientists, and drug development professionals working to understand the complex interplay between the kappa-opioid and dopamine systems, which is critical for developing therapeutics for addiction, mood disorders, and pain.

Mechanism of Action: KOR-Mediated Inhibition of Dopamine Release

U-50488 exerts its primary influence on dopamine release by acting as a potent agonist at the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR).[1] In dopaminergic brain regions, KORs are predominantly located on the presynaptic terminals of dopamine neurons.[2]